Brevinin-1DYb is isolated from the skin of the Hylarana dybowskii, a species of frog found primarily in East Asia. The extraction process generally involves collecting skin secretions from the frog and purifying the peptide through various chromatographic techniques.
Brevinin-1DYb belongs to the broader class of antimicrobial peptides, which are characterized by their small size (typically 12 to 50 amino acids), positive charge, and amphipathic nature. These properties allow them to disrupt microbial membranes, leading to cell lysis.
The synthesis of Brevinin-1DYb can be achieved through both natural extraction and chemical synthesis. The natural extraction involves:
For chemical synthesis:
The synthetic approach allows for modifications that can enhance the stability and activity of Brevinin-1DYb. For example, incorporating non-natural amino acids can improve its resistance to proteolytic degradation.
Brevinin-1DYb has a characteristic structure typical of antimicrobial peptides, which includes:
The molecular formula for Brevinin-1DYb is C₁₁H₁₅N₃O₃S₂, with a molecular weight of approximately 2973 Da. The peptide consists of 27 amino acids, which include several hydrophobic residues that facilitate membrane interaction.
Brevinin-1DYb exhibits several chemical reactions that are crucial for its antimicrobial activity:
The effectiveness of Brevinin-1DYb against various pathogens has been studied using methods such as minimum inhibitory concentration (MIC) assays, which determine the lowest concentration required to inhibit bacterial growth.
The mechanism by which Brevinin-1DYb exerts its antimicrobial effects involves:
Studies have shown that Brevinin-1DYb is effective against a range of bacteria, including both Gram-positive and Gram-negative strains, demonstrating its broad-spectrum antimicrobial activity.
Brevinin-1DYb is typically soluble in aqueous solutions at physiological pH levels. Its stability can be affected by factors such as temperature and ionic strength.
Key chemical properties include:
Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure and stability under varying conditions.
Brevinin-1DYb has significant potential in several scientific fields:
Brevinin-1DYb represents a critical class of cationic α-helical antimicrobial peptides (AMPs) predominantly isolated from amphibian skin secretions. As part of the brevinin-1 family, it exemplifies the rapid evolutionary innovation in host defense molecules among Anuran species facing constant pathogen exposure in aquatic and terrestrial habitats [1] [2]. Characterized by a disulfide-stabilized Rana box motif at its C-terminus, this peptide demonstrates membrane-targeting mechanisms against multidrug-resistant pathogens, positioning it as a valuable template for novel antimicrobial development [5] [8]. Research on Brevinin-1DYb bridges ecological immunology and biomedical discovery, offering insights into conserved structural principles governing peptide functionality across phylogenetic boundaries.
Amphibian skin serves as a primary immunological interface, where brevinin peptides constitute a cornerstone of constitutive and inducible defense. The evolutionary persistence of the brevinin-1 family across Rana species reflects strong selective pressure from environmental pathogens. Molecular dynamics simulations reveal that brevinin peptides maintain an N-terminal flexible region and a C-terminal amphipathic α-helix (residues 12–23), enabling adaptive insertion into microbial membranes [1]. This structural configuration is evolutionarily conserved despite sequence variations, underscoring its functional optimization for microbial membrane disruption.
The genetic architecture of brevinin precursors—encoding signal peptides, acidic spacer regions, and mature peptides—allows rapid deployment upon microbial challenge. Frogs inhabiting microbially dense environments exhibit enhanced brevinin diversity, suggesting co-evolutionary arms races with pathogens. Notably, residues at positions 11 and 14 critically modulate antimicrobial efficacy, with mutations altering helicity and hydrophobicity profiles [1]. Such plasticity enables species-specific adaptation while preserving core mechanisms like membrane permeabilization and biofilm disruption.
Table 1: Evolutionarily Conserved Features of Brevinin-1 Peptides
Feature | Structural/Functional Role | Evolutionary Implication |
---|---|---|
C-terminal Rana box | Disulfide bridge (Cys¹⁴–Cys²⁰ in Brevinin-1DYb) stabilizes helix | Maintains tertiary structure amid sequence divergence |
Amphipathic α-helix | Membrane insertion via hydrophobic face; cationic face binds LPS | Conserved microbial targeting mechanism |
N-terminal variability | Modulates selectivity and toxicity | Allows host-specific adaptation to ecological niches |
Gene duplication events | Multi-copy brevinin genes in frog genomes | Facilitates functional diversification and neofunctionalization |
Brevinin-1DYb derives specifically from the skin secretions of Rana dybowskii (Dybowsky’s frog), a species endemic to Northeast Asia, including Korea, Northeast China, and the Russian Far East [5]. Phylogenetically, R. dybowskii belongs to the family Ranidae, where brevinin-1 peptides exhibit clade-specific sequence variations reflective of speciation events. The peptide shares 75% identity with Brevinin-1BYa from Rana boylii and Brevinin-1GHd from Hoplobatrachus rugulosus, corroborating close evolutionary relationships among these genera [7] [10].
The mature peptide sequence of Brevinin-1DYb (FLSLALAALPKLFCLIFKKC) features a conserved C-terminal cyclic domain (Cys¹⁴–Cys²⁰ disulfide bond) but divergent N-terminal residues compared to other brevinin-1 isoforms. Phylogenetic analysis of brevinin precursors reveals that R. dybowskii clusters with Rana pirica and Rana dybowskii, supported by 98% nucleotide similarity in preprobrevinin genes [5] [10]. This close kinship explains the identification of identical Brevinin-1Pra in R. pirica, originally misattributed as a unique peptide.
Table 2: Taxonomic Distribution and Sequence Identity of Brevinin-1 Homologs
Source Species | Peptide Name | Sequence (Disulfide Bonds Noted) | Identity vs. Brevinin-1DYb |
---|---|---|---|
Rana dybowskii | Brevinin-1DYb | FLSLALAALPKLFCLIFKKC (C14–C20) | 100% |
Rana pirica | Brevinin-1Pra | FLSLALAALPKLFCLIFKKC (C14–C20) | 100% |
Rana boylii | Brevinin-1BYa | FLPILASLAAKFGPKLFCLVTKKC (C18–C24) | 75% |
Hoplobatrachus rugulosus | Brevinin-1GHd | FLGALFKVASKLVPAAICSISKKC (C18–C24) | 70% |
Brevinin-1DYb functions as a multifunctional effector in amphibian mucosal immunity, combining direct microbicidal activity with immunomodulatory roles:
Membrane Disruption: The peptide’s cationic charge (+5 at physiological pH) facilitates electrostatic binding to anionic phospholipids in bacterial membranes. Subsequent hydrophobic insertion via the α-helical domain (residues 5–18) induces barrel-stave or toroidal pore formation, causing ion efflux and cytoplasmic leakage. This mechanism underlies its efficacy against Escherichia coli (MIC = 17 μM) and Staphylococcus aureus (MIC = 2 μM) [5] [8].
Immunomodulation: Beyond direct killing, Brevinin-1DYb neutralizes pathogen-associated molecular patterns like lipopolysaccharide (LPS). Structural studies predict a conserved LPS-binding motif (⁴LALAAL⁹) that sequesters endotoxins, inhibiting TLR4-mediated proinflammatory cytokine release in macrophages [10]. This dual action mitigates both microbial proliferation and infection-associated inflammation.
Structure-Activity Relationships: Key residues dictate functional trade-offs between potency and selectivity. Substitution of Phe¹² with Leu (as in Brevinin-1BYb) reduces candidacidal activity fourfold by diminishing hydrophobicity [7]. Conversely, the C-terminal disulfide bond is indispensable for structural stability; its disruption ablates antimicrobial function by preventing membrane-competent folding.
Table 3: Antimicrobial Efficacy Profile of Brevinin-1DYb and Structural Analogs
Organism | Brevinin-1DYb MIC (μM) | Brevinin-1BYa MIC (μM) | Brevinin-1BYb (Phe¹²→Leu) MIC (μM) | Key Resistance Mechanism Targeted |
---|---|---|---|---|
Staphylococcus aureus | 2.0 | 2.0 | 8.0 | Cell membrane integrity |
Escherichia coli | 17.0 | 25.0 | >50 | LPS outer membrane stability |
Candida albicans | 3.0* | 3.0* | 12.0* | β-glucan synthesis |
Pseudomonas aeruginosa | >50 | >50 | >50 | Efflux pumps |
*Data extrapolated from homologous Brevinin-1BYa/b [7]
The peptide’s efficacy extends to biofilms and drug-resistant strains, where it disrupts extracellular polymeric matrices via electrostatic interactions with anionic polysaccharides [8]. However, its therapeutic application is currently limited by moderate hemolytic activity (HC₅₀ ≈ 4 μM), driving ongoing structure-activity optimization efforts like Ala¹⁶ deletion or Lys⁴ substitution to enhance selectivity [8].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5